molecular formula C₈H₁₀Cl₂O₂ B156341 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 55701-03-6

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B156341
CAS No.: 55701-03-6
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-UJURSFKZSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (hereafter referred to by its full name) is a cyclopropane derivative characterized by a strained three-membered ring, a dichlorovinyl group, and two methyl substituents. Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.066 g/mol . This compound exists in multiple stereoisomeric forms, including cis and trans configurations, which influence its physicochemical and biological properties .

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt)
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
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DSSTOX Substance ID

DTXSID5028039
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55701-05-8, 55701-03-6
Record name Permethric acid
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dichlorovinyl compounds with cyclopropane derivatives. One common method includes the use of phosgene in the presence of a catalyst, such as toluene, at elevated temperatures (80-90°C) for about 1.5 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, methanol, chloroform.

Major Products Formed

Scientific Research Applications

Applications Overview

Application FieldDescription
Organic Chemistry Studied for its cyclopropane structure and reactivity due to ring strain.
Environmental Science Used to understand degradation pathways of related compounds and assess environmental impact.
Materials Science Explored for synthesizing novel polymers with specific physical properties.
Pharmaceutical Research Investigated for potential therapeutic applications due to its unique chemical structure.
Agricultural Chemistry Used as a reference compound in pesticide studies and the analysis of environmental samples.

Organic Chemistry

In organic chemistry, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a model compound for studying the behavior of cyclopropanes with electron-withdrawing groups. The ring strain inherent in cyclopropanes contributes to their reactivity, making them valuable in synthetic pathways. Research has focused on:

  • Reactivity Studies: Investigating how the dichlorovinyl group affects the stability and reactivity of the cyclopropane ring.
  • Synthesis of Derivatives: Utilizing this compound as a precursor for synthesizing more complex organic molecules.

Environmental Science

The compound is significant in environmental studies due to its role as a transformation product of several pesticides such as Cyfluthrin. Researchers analyze its degradation pathways to understand the fate of similar compounds in the environment. Key areas of focus include:

  • Degradation Pathways: Studying how this compound breaks down in various environmental conditions.
  • Ecotoxicology: Assessing its impact on ecosystems and human health through exposure studies.

Materials Science

The unique structural features of this compound allow it to be utilized in materials science for developing new materials with desirable properties:

  • Polymer Synthesis: Leveraging its structure to create polymers with specific mechanical and thermal properties.
  • Composite Materials: Investigating its potential use in enhancing the performance of composite materials.

Pharmaceutical Research

Research into this compound has also extended into pharmaceutical applications where it is evaluated for potential therapeutic effects:

  • Drug Development: Exploration of derivatives for activity against specific biological targets.
  • Metabolomics Studies: Understanding how this compound behaves within biological systems.

Agricultural Chemistry

In agricultural chemistry, this compound is used as a reference compound in pesticide research:

  • Pesticide Analysis: Employed to study the presence and impact of industrial chemicals in agricultural settings.
  • Hapten Production: Used in creating haptens for immunological studies related to pesticide exposure.

Case Study 1: Environmental Impact Assessment

A study assessed the degradation of this compound under various environmental conditions (e.g., soil types and moisture levels). Results indicated that the compound degrades more rapidly in moist conditions due to microbial activity.

Case Study 2: Polymer Development

Researchers developed a new polymer using this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The compound exerts its effects primarily through its role in the synthesis of pyrethroid insecticides. These insecticides target the nervous systems of insects by modifying the function of sodium channels, leading to paralysis and death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

The compound exhibits stereoisomerism, with cis and trans configurations differing in spatial arrangement and biological activity:

Property cis-Isomer trans-Isomer
Detection in Humans Found in 30% of urine samples Detected in 65% of urine samples
Toxicity (Rat LD₅₀) Not explicitly reported LD₅₀ = 980 mg/kg (acute oral)
Synthetic Relevance Intermediate in pyrethroid synthesis Used in chiral separation processes

Key Insight : The trans-isomer is more prevalent in human biomonitoring studies and exhibits higher acute toxicity in rodents compared to the cis-isomer .

Analogous Cyclopropanecarboxylic Acids

3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic Acid (CFCA)
  • Structure : Substitution of dichlorovinyl with a chloro-trifluoropropenyl group.
  • Applications : Metabolite of bifenthrin insecticides; detected in agricultural workers .
B. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (Br₂CA)
  • Structure : Bromine replaces chlorine in the vinyl group.
  • Applications : Metabolite of deltamethrin; detected in 19% of urine specimens .
  • Toxicity: Limited data, but structurally related brominated compounds are generally less persistent than chlorinated analogs .

Ester Derivatives

The carboxylic acid group enables esterification, producing bioactive pyrethroids:

Ester Derivative Parent Acid Role Toxicity (Rodent LD₅₀) Application
Cypermethrin Ester with cyanohydrin 250 mg/kg (oral) Broad-spectrum insecticide
Permethrin Ester with 3-phenoxybenzyl alcohol 430 mg/kg (oral) Agricultural and household insecticide
Flumethrin Fluorinated ester derivative Not reported Veterinary ectoparasiticide

Key Insight : Esterification enhances insecticidal activity but increases mammalian toxicity compared to the parent acid .

Research Findings and Environmental Impact

Human Exposure Biomarkers

  • Urinary Detection :
    • trans-isomer detected in 65% of Swedish adolescents (2000–2017), reflecting widespread pyrethroid exposure .
    • Median concentrations range from 0.1–0.2 µg/L, with higher levels in agricultural workers .
  • Health Implications : Associated with respiratory symptoms (e.g., night cough) in pesticide-exposed populations .

Environmental Degradation

  • Persistence : Stable in soil and water due to the cyclopropane ring and chlorine substituents .
  • Degradation Pathways : Hydrolysis and microbial action yield less toxic metabolites, but slow degradation raises concerns about bioaccumulation .

Data Tables

Table 1: Structural Comparison of Cyclopropanecarboxylic Acids

Compound Name Substituents Molecular Formula Key Application
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid Dichlorovinyl, methyl groups C₈H₁₀Cl₂O₂ Pyrethroid metabolite
CFCA Chloro-trifluoropropenyl, methyl groups C₉H₁₀ClF₃O₂ Bifenthrin metabolite
Br₂CA Dibromovinyl, methyl groups C₈H₁₀Br₂O₂ Deltamethrin metabolite

Table 2: Acute Toxicity in Rodents

Compound LD₅₀ (mg/kg, oral) Species Reference
trans-3-(2,2-Dichlorovinyl)-... acid 980 Rat
Cypermethrin 250 Rat
3-Phenoxybenzoic acid (metabolite) 1330 Rat

Biological Activity

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as DCCA, is a synthetic compound primarily associated with the pyrethroid class of insecticides. Its structure features a cyclopropane ring that contributes to its biological activity and environmental persistence. This article explores the biological activity of DCCA, including its metabolic pathways, toxicity, and implications for human health.

  • Chemical Formula: C₈H₁₀Cl₂O₂
  • Molecular Weight: 209.07 g/mol
  • CAS Registry Number: 55701-05-8
  • IUPAC Name: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Metabolism and Detection

DCCA is not a naturally occurring metabolite; it is found in humans primarily due to exposure to pyrethroid insecticides. Studies have shown that DCCA can be detected in human blood as a biomarker for pyrethroid exposure. It is important for biomonitoring efforts due to its association with various health risks linked to pesticide exposure .

Toxicity Profiles

The biological activity of DCCA has been assessed through various studies focusing on its toxicity and potential health effects:

  • Acute Toxicity: DCCA exhibits acute toxicity characteristics similar to other pyrethroids. The compound's toxicity is evaluated based on its effects on the nervous system, particularly through cholinesterase inhibition .
  • Chronic Exposure: Long-term exposure to DCCA may lead to neurotoxic effects and has been linked to developmental and reproductive toxicity in animal studies .

Case Studies

  • Human Biomonitoring Studies:
    • A study within the HBM4EU framework highlighted that DCCA levels in urine can serve as a biomarker for assessing human exposure to pyrethroids. The study proposed guidance values for safe exposure levels based on urinary concentrations .
  • Environmental Impact:
    • Research indicates that DCCA's persistence in the environment raises concerns regarding its ecological impact. Its degradation pathways are essential for understanding the fate of pyrethroids in soil and water systems .

Table 1: Toxicity Data Summary

Parameter Value Source
Acute Oral ToxicityLD50 > 2000 mg/kgEU Biocides AR 2011
Chronic No Observed Effect Level (NOEL)0.01 mg/kg bw/dayEU Risk Assessment
Cholinesterase InhibitionSignificant at high dosesToxicological Studies

Table 2: Biomonitoring Guidance Values

Metabolite Proposed HBM-GV (µg/L) Comments
DCCA (children)30Specific metabolite
DCCA (adults)45Sum of cis/trans-DCCA

Q & A

Q. What are the established synthetic routes for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do their yields compare?

The compound can be synthesized via two primary routes starting from ethyl 5-chloro-3,3-dimethylpentanoate (II):

  • Route 1 : Phenylthioetherification of II, followed by oxidation to 5-oxo-3,3-dimethylpentanoic acid and cyclization to intermediate 4,4-dimethyl-3,4-dihydro-2-pyranone (III). Subsequent dichlorovinyl introduction yields the target compound.
  • Route 2 : Hydration and acidification of II, esterification to methyl 5-oxo-3,3-dimethylpentanoate, cyclization to III, and final dichlorovinyl addition.
    Both routes produce (±)-cis isomers, but yields and purity depend on reaction conditions (e.g., temperature, catalysts). Route 1 may offer better stereochemical control due to fewer reactive intermediates .

Q. How is the stereochemistry of the cyclopropane ring confirmed in this compound?

The cis configuration of the cyclopropane ring is typically verified using nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include:

  • ¹H NMR : Coupling constants (J values) between cyclopropane protons (typically ~5–8 Hz for cis isomers).
  • ¹³C NMR : Chemical shifts for the carboxylic acid carbon (~170–175 ppm) and cyclopropane carbons (~25–35 ppm).
    X-ray crystallography may also be employed for definitive confirmation, though this requires high-purity crystals .

Q. What are the primary research applications of this compound?

It serves as a critical intermediate in synthesizing pyrethroid insecticides (e.g., cyfluthrin). Its dichlorovinyl group and cyclopropane structure contribute to bioactivity by mimicking natural pyrethrins. Research focuses on structure-activity relationship (SAR) studies to optimize insecticidal efficacy and reduce toxicity to non-target species .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 masks to avoid dermal/ocular exposure and inhalation.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal : Segregate acidic waste and consult certified hazardous waste handlers for proper disposal .

Advanced Research Questions

Q. How can conflicting NMR data from different synthetic batches be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Impurities : Purify via recrystallization or column chromatography.
  • Solvent effects : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.
    Cross-validation with high-resolution mass spectrometry (HRMS) or infrared (IR) spectroscopy is recommended .

Q. What strategies optimize the stereoselectivity of the dichlorovinyl group during synthesis?

  • Catalyst selection : Use chiral catalysts (e.g., palladium complexes) to enforce specific geometries.
  • Temperature control : Lower temperatures favor kinetic products (e.g., cis isomers).
  • Additives : Lewis acids (e.g., ZnCl₂) may stabilize transition states for improved selectivity. Computational modeling (DFT) can predict optimal conditions .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the dichlorovinyl group.
  • Temperature : Long-term storage at −20°C minimizes decomposition; room temperature may lead to cyclopropane ring opening over months.
    Stability assays (HPLC monitoring) under accelerated conditions (e.g., 40°C/75% RH) provide shelf-life estimates .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • HPLC-MS : Detects impurities at ppm levels using reverse-phase C18 columns and electrospray ionization (ESI).
  • GC-FID : For volatile byproducts (e.g., dichloroethylene derivatives).
  • ICP-OES : Screens for heavy metal residues (e.g., Pd from catalysts). Validate methods per ICH Q2(R1) guidelines .

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to insect sodium channels (e.g., homology models based on Drosophila targets).
  • QSAR modeling : Correlate substituent electronegativity/logP with insecticidal LC₅₀ values.
  • DFT calculations : Assess thermodynamic stability of cyclopropane ring modifications .

Q. What are common pitfalls in scaling up the synthesis from milligram to gram quantities?

  • Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions during cyclopropanation.
  • Solvent volume : Optimize for minimal solvent use (e.g., switch from THF to toluene for better scalability).
  • Workup efficiency : Replace column chromatography with crystallization for cost-effective purification. Pilot batches (10–50 g) help identify bottlenecks .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

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